1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile
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Overview
Description
1,2,3,6-Tetrahydro[1,1’-biphenyl]-2-carbonitrile is an organic compound with the molecular formula C13H13N It is a derivative of biphenyl, characterized by the presence of a nitrile group (-CN) and a partially hydrogenated biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro[1,1’-biphenyl]-2-carbonitrile typically involves the hydrogenation of biphenyl derivatives followed by the introduction of the nitrile group. One common method includes the catalytic hydrogenation of 1,1’-biphenyl in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting tetrahydro derivative is then subjected to a cyanation reaction using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of 1,2,3,6-Tetrahydro[1,1’-biphenyl]-2-carbonitrile may involve continuous flow hydrogenation processes to ensure efficient and scalable production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd
Substitution: Br2, HNO3, SO3/H2SO4
Major Products Formed
Oxidation: Carbonyl derivatives (e.g., ketones, aldehydes)
Reduction: Primary amines
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
1,2,3,6-Tetrahydro[1,1’-biphenyl]-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydro[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,6-Tetrahydro[1,1’-biphenyl]-4-carbonitrile
- 2,3,6,7-Tetrahydro-1H-1,4-diazepine
- 1,2,3,4-Tetrahydro-1,10-phenanthroline
Uniqueness
1,2,3,6-Tetrahydro[1,1’-biphenyl]-2-carbonitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the nitrile group and the partially hydrogenated biphenyl core make it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
6-phenylcyclohex-3-ene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-7,12-13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAAJTZTXZANGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90525050 |
Source
|
Record name | 1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90525050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189056-53-9 |
Source
|
Record name | 1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90525050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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